molecular formula C12H15NO B6154958 4-(3-ethylphenyl)pyrrolidin-2-one CAS No. 1367077-03-9

4-(3-ethylphenyl)pyrrolidin-2-one

Cat. No.: B6154958
CAS No.: 1367077-03-9
M. Wt: 189.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethylphenyl)pyrrolidin-2-one is a chemical compound built on the pyrrolidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The saturated, non-aromatic nature of the five-membered pyrrolidine ring offers a three-dimensional structure that enhances molecular complexity and helps improve key physicochemical parameters, such as solubility and lipophilicity, which are critical for optimizing the ADME/Tox profiles of drug candidates . This scaffold is frequently explored for its potential to interact with a variety of biological targets due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of a molecule . Pyrrolidine derivatives, including pyrrolidin-2-ones, are extensively investigated for a wide spectrum of pharmacological activities. Published research on analogous compounds highlights potential applications in developing novel analgesic and anti-inflammatory agents that target cyclooxygenase (COX) enzymes , as well as antimicrobial, anticancer, and antiviral therapies . The incorporation of a 3-ethylphenyl substituent at the 4-position of the lactam ring makes this compound a valuable building block for structure-activity relationship (SAR) studies, allowing researchers to probe the steric and electronic influences on biological activity and selectivity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound responsibly in a controlled laboratory setting.

Properties

CAS No.

1367077-03-9

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Novel Gamma-Lactam Derivatives with 3-Ethylphenyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of novel gamma-lactam derivatives featuring a 3-ethylphenyl substitution. The gamma-lactam (γ-lactam) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] The strategic introduction of a 3-ethylphenyl group is hypothesized to modulate the pharmacokinetic and pharmacodynamic properties of the core scaffold, offering a promising avenue for the development of new therapeutic agents.

This document will delve into the rational design, proposed synthesis, and characterization of these novel derivatives. Furthermore, it will explore their potential biological activities and the underlying mechanistic principles, drawing insights from the broader class of 3-aryl-γ-lactams.

The Gamma-Lactam Scaffold: A Cornerstone in Medicinal Chemistry

The γ-lactam ring, a five-membered cyclic amide, is a recurring motif in numerous compounds with diverse pharmacological activities, including antibiotic, anti-inflammatory, anti-tumoral, and anticonvulsant properties.[5][6] Its structural rigidity and capacity for diverse functionalization at multiple positions make it an attractive starting point for drug discovery campaigns.[1][4] The introduction of substituents on the lactam ring can significantly influence the molecule's interaction with biological targets.

The Strategic Importance of the 3-Aryl Substitution

Substitution at the 3-position of the γ-lactam ring with an aryl group has been a particularly fruitful strategy in the development of bioactive compounds. These 3-aryl-γ-lactams have been investigated for a range of therapeutic applications, acting as precursors to important drugs like Phenibut and Baclofen, which are analogues of the neurotransmitter GABA.[7] The nature and substitution pattern of the aryl ring play a crucial role in determining the biological activity and selectivity of these compounds.

Proposed Synthesis of 3-(3-Ethylphenyl)-γ-Lactam Derivatives

While a specific, peer-reviewed synthesis of 3-(3-ethylphenyl)-γ-lactam is not prominently documented, a robust and adaptable synthetic pathway can be proposed based on established methodologies for the synthesis of analogous β-aryl-γ-lactams.[7][8] The following multi-step synthesis is a logical and experimentally sound approach.

Experimental Workflow: A Step-by-Step Protocol

The proposed synthesis involves a four-step sequence starting from commercially available reagents.

Caption: Proposed synthetic workflow for 3-(3-Ethylphenyl)pyrrolidin-2-one.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation to form Diethyl 2-(3-ethylbenzylidene)malonate

  • To a solution of 3-ethylbenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene, a catalytic amount of piperidine is added.

  • The mixture is refluxed with a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Michael Addition of Nitromethane

  • To a solution of diethyl 2-(3-ethylbenzylidene)malonate (1.0 eq) in toluene, potassium carbonate (K₂CO₃) is added as a base.

  • Nitromethane (1.5 eq) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.[7]

Step 3: Reductive Cyclization to form Ethyl 4-(3-ethylphenyl)-2-oxopyrrolidine-3-carboxylate

  • The γ-nitro derivative from the previous step is dissolved in methanol.

  • A catalytic amount of Raney nickel is added.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (60 psi).

  • The reaction is monitored until the starting material is consumed.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the racemic γ-lactam.[7]

Step 4: Hydrolysis and Decarboxylation to yield 3-(3-Ethylphenyl)pyrrolidin-2-one

  • The ester from the previous step is treated with aqueous sodium hydroxide (NaOH) in ethanol and stirred.

  • The reaction mixture is then acidified, leading to the carboxylic acid derivative.

  • The resulting acid is heated in toluene to effect decarboxylation, yielding the final product, 3-(3-ethylphenyl)pyrrolidin-2-one.[7]

Characterization and Data Presentation

The unambiguous identification of the synthesized 3-(3-ethylphenyl)-γ-lactam derivatives is crucial. A combination of spectroscopic techniques will be employed for structural elucidation.

Predicted Spectroscopic Data

Based on the data for the analogous 3-(3-methylphenyl) derivative, the following spectroscopic characteristics are anticipated for 3-(3-ethylphenyl)pyrrolidin-2-one.[7]

Technique Predicted Observations
¹H NMR - Aromatic protons of the 3-ethylphenyl group (multiplets).- Protons of the ethyl group (a quartet and a triplet).- Protons on the γ-lactam ring (multiplets).- A broad singlet for the N-H proton.
¹³C NMR - Resonances for the carbonyl carbon and the carbons of the γ-lactam ring.- Aromatic carbon signals.- Resonances for the ethyl group carbons.
IR (cm⁻¹) - A strong absorption band for the amide C=O stretch.- An N-H stretching band.- Bands corresponding to aromatic C-H and C=C stretching.
Mass Spec. - A molecular ion peak corresponding to the calculated molecular weight.

Potential Biological Activities and Therapeutic Rationale

The γ-lactam scaffold is a known pharmacophore with a broad range of biological activities. The introduction of the 3-ethylphenyl group is anticipated to influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Antiproliferative Activity

Numerous studies have demonstrated the potential of functionalized γ-lactams as antiproliferative agents.[1][3][4] The mechanism of action often involves the induction of apoptosis in cancer cell lines. It is plausible that 3-(3-ethylphenyl)-γ-lactam derivatives could exhibit cytotoxic effects against various cancer cell lines, and this warrants investigation.

Neurological Applications

Given that 3-aryl-γ-lactams are precursors to GABA analogues like Baclofen and Phenibut, which have applications in treating neurological disorders, the novel 3-ethylphenyl derivatives are promising candidates for screening in models of epilepsy, anxiety, and neuropathic pain.[6][7] The ethyl group may alter the binding affinity and selectivity for GABA receptors or other neuronal targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-aryl-γ-lactams is highly dependent on the nature and position of substituents on the aryl ring.[9][10] The 3-ethylphenyl substitution introduces a moderately lipophilic and sterically influential group. This can impact the compound's ability to cross the blood-brain barrier and its binding orientation within a target protein's active site.

Future Directions and Conclusion

The in-depth technical guide presented here outlines a clear and scientifically grounded pathway for the synthesis, characterization, and biological evaluation of novel gamma-lactam derivatives with 3-ethylphenyl substitution. The proposed synthetic route is based on well-established and versatile chemical transformations, making it accessible to researchers in the field.

Further research should focus on the enantioselective synthesis of these derivatives, as the biological activity of many chiral drugs is often associated with a specific enantiomer.[7] Comprehensive screening against a panel of cancer cell lines and in various neurological disease models will be crucial to uncover the full therapeutic potential of this novel class of compounds.

References

  • Synthesis and cytotoxic activity of gamma-aryl substituted alpha-alkylidene-gamma-lactones and alpha-alkylidene-gamma-lactams. PubMed. Available at: [Link]

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. PMC. Available at: [Link]

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Royal Society of Chemistry. Available at: [Link]

  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. MDPI. Available at: [Link]

  • Structure-activity relationships: chemical. ResearchGate. Available at: [Link]

  • Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. MDPI. Available at: [Link]

  • synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. VNU. Available at: [Link]

  • Further Structure–activity Studies of Lactam - Amanote Research. Amanote. Available at: [Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. MDPI. Available at: [Link]

  • (PDF) Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. ResearchGate. Available at: [Link]

  • Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones. SciSpace. Available at: [Link]

  • Automated three-component synthesis of a library of γ-lactams. PMC. Available at: [Link]

  • Structures of γ-lactams and GABA derivatives used as pharmaceuticals. ResearchGate. Available at: [Link]

Sources

Pharmacological profile of 4-phenylpyrrolidin-2-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 4-Phenylpyrrolidin-2-one Analogs

Abstract

The 4-phenylpyrrolidin-2-one scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. Its rigid, chiral framework combined with the lipophilic phenyl group provides a versatile template for interaction with multiple biological targets, particularly within the central nervous system (CNS).[1] This technical guide synthesizes current knowledge on the synthesis, structure-activity relationships (SAR), and pharmacological activities of 4-phenylpyrrolidin-2-one analogs. We delve into their established roles as anticonvulsant and nootropic agents, while also exploring their potential as antihypertensive, antiarrhythmic, and BRD4 inhibitors.[2][3][4] By elucidating the causal relationships between chemical structure and biological function, and by providing detailed experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to innovate within this promising chemical space.

The Strategic Importance of the 4-Phenylpyrrolidin-2-one Core

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of many natural products and pharmacologically significant molecules.[5] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[6]

The introduction of a phenyl group at the 4-position confers several advantageous properties:

  • Enhanced Lipophilicity: The phenyl ring increases the molecule's ability to cross the blood-brain barrier, a critical feature for CNS-active agents.[1]

  • Structural Rigidity: The pyrrolidinone core provides a stable and predictable scaffold, which aids in rational drug design and the interpretation of SAR.[1]

  • Chirality: The C4 carbon is a stereocenter, meaning the scaffold exists as (S) and (R) enantiomers. This chirality is often crucial for biological activity, with one enantiomer typically displaying significantly higher potency due to stereospecific interactions with the target protein.[1]

These intrinsic features have made 4-phenylpyrrolidin-2-one and its derivatives a focal point of research, leading to the discovery of compounds with potent anticonvulsant and nootropic (cognitive-enhancing) properties, drawing comparisons to established drugs like levetiracetam and piracetam.[2][7]

Synthetic Pathways: Constructing the Core Scaffold

The generation of 4-phenylpyrrolidin-2-one analogs relies on robust and adaptable synthetic strategies. The choice of pathway is often dictated by the desired substitution patterns and the availability of starting materials.

Key Synthetic Approaches:

  • Condensation and Cyclization: A common method involves the condensation of diethyl malonate with 2-nitro-1-phenylethanone, followed by catalytic hydrogenation and subsequent decarboxylation under alkaline conditions to yield the final 4-phenyl-2-pyrrolidone.[8] This multi-step process allows for the construction of the core from relatively simple starting materials.

  • Aza-Baeyer-Villiger Rearrangement: This more modern approach can provide an efficient route to the lactam core structure, offering an alternative to classical condensation methods.[9]

  • Functionalization of the Pyrrolidone Ring: For many analogs, a pre-formed 4-phenylpyrrolidin-2-one core is functionalized, typically at the N1 position. For example, N-alkylation with chloroacetic acid derivatives followed by amidation is a common strategy to introduce acetamide side chains, a modification known to impart nootropic and anticonvulsant activity.[2][7]

The following diagram illustrates a generalized workflow for the synthesis and functionalization of the 4-phenylpyrrolidin-2-one scaffold.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization A Simple Precursors (e.g., Diethyl Malonate) B Condensation & Cyclization A->B Base/Catalyst C 4-Phenylpyrrolidin-2-one Core B->C Hydrogenation/ Decarboxylation D N-Alkylation (e.g., with Ethyl Chloroacetate) C->D Base (e.g., KOH) E Amidation (e.g., with Aromatic Amines) D->E Hydrolysis then Condensing Agent F Final Analog E->F

Caption: Generalized workflow for synthesis and derivatization.

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

The pharmacological profile of these analogs is exquisitely sensitive to their chemical structure. SAR studies are therefore paramount to optimizing potency, selectivity, and pharmacokinetic properties. Key modifications typically focus on the N1 position of the pyrrolidinone ring and the aromatic phenyl ring at C4.

Structural Modification Observed Pharmacological Effect Key Insight Reference
N1-Acetamide Linker Introduction of an acetamide group at N1 is a classic modification that often confers anticonvulsant and nootropic properties, mimicking the structure of racetams.The acetamide moiety is a critical pharmacophore for CNS activity in this class.[2][7]
N1-Arylpiperazine Adding an arylpiperazine moiety via a propyl linker at N1 leads to compounds with high affinity for α1- and α2-adrenoceptors, resulting in antihypertensive and antiarrhythmic activity.The N1 position can be exploited to shift the pharmacological target from ion channels/SV2A to G-protein coupled receptors.[4]
C4-Phenyl Ring Substitution Adding a hydroxyl group or two fluorine atoms to the C4-phenyl ring significantly enhances hypotensive effects.Electron-donating or strongly electron-withdrawing groups on the phenyl ring can modulate receptor binding and activity for cardiovascular targets.[4]
N1-Acetamide Terminal Group Modification of the terminal amide on the N1-acetamide side chain (e.g., with a 2,6-dimethylanilide group) dramatically increases anticonvulsant potency, surpassing reference drugs like levetiracetam.Steric and electronic properties of the terminal amide are crucial for optimizing anticonvulsant activity, likely by improving target engagement.[2]
Stereochemistry at C4 The (S)-enantiomer of 4-phenyl-2-pyrrolidinone often shows superior biological activity in neurological and cardiovascular drug development programs.The stereospecific orientation of the phenyl group is critical for optimal interaction with chiral biological targets like receptors and enzymes.[1]

Key Pharmacological Activities and Mechanisms of Action

The 4-phenylpyrrolidin-2-one scaffold has yielded compounds with a range of biological activities, primarily centered on the CNS.

Anticonvulsant and Nootropic Effects

The most well-documented activities are anticonvulsant and nootropic. Many analogs show a dual activity profile, reducing seizure susceptibility while also enhancing cognitive functions.[2]

  • Mechanism of Action: While not fully elucidated for all analogs, the anticonvulsant effect of many pyrrolidinone derivatives is attributed to their interaction with synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[10] By modulating SV2A, these compounds are thought to reduce neuronal hyperexcitability, a hallmark of epilepsy. This mechanism is shared with the blockbuster antiepileptic drug levetiracetam. Other proposed mechanisms include the modulation of voltage-gated sodium or calcium channels, which would stabilize neuronal membranes and suppress abnormal electrical impulses.[10][11]

The diagram below illustrates the proposed primary mechanism of anticonvulsant action.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Analog 4-Phenylpyrrolidin-2-one Analog SV2A SV2A Protein Analog->SV2A Binds & Modulates Vesicle Synaptic Vesicle (with Glutamate) SV2A->Vesicle Regulates Fusion Receptor Glutamate Receptor Vesicle->Receptor Reduced Glutamate Release Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Ca_ion->Vesicle Triggers Fusion Effect Reduced Neuronal Hyperexcitability Receptor->Effect Leads to

Caption: Proposed mechanism for anticonvulsant activity via SV2A modulation.

Cardiovascular Effects

As demonstrated by SAR studies, specific structural modifications can pivot the activity of the scaffold towards cardiovascular targets. Derivatives bearing an N1-arylpiperazine moiety have shown significant affinity for alpha-adrenoceptors.[4]

  • Mechanism of Action: These compounds act as antagonists at α1- and α2-adrenoceptors. Blockade of α1-adrenoceptors in blood vessels leads to vasodilation and a decrease in blood pressure (antihypertensive effect). Their interaction with adrenoceptors in the heart can also contribute to the stabilization of cardiac rhythm (antiarrhythmic effect).[4]

Other Potential Applications

The versatility of the 4-phenylpyrrolidin-2-one core makes it a valuable starting point for other therapeutic areas. It has been identified as an intermediate in the synthesis of inhibitors for bromodomain-containing protein 4 (BRD4), a target of interest in oncology and inflammation.[3]

Experimental Protocol: In Vivo Evaluation of Anticonvulsant Activity

To ensure the trustworthiness and reproducibility of pharmacological findings, a well-defined experimental protocol is essential. The Maximal Electroshock Seizure (MES) test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Protocol: Maximal Electroshock Seizure (MES) Test

  • Objective: To determine the ability of a 4-phenylpyrrolidin-2-one analog to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Materials:

    • Male albino mice (20-25 g)

    • Test compound (4-phenylpyrrolidin-2-one analog)

    • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

    • Corneal electrode apparatus

    • Syringes for intraperitoneal (i.p.) injection

  • Methodology:

    • Acclimatization: Animals are acclimatized to the laboratory environment for at least 48 hours before the experiment.

    • Grouping and Dosing: Animals are randomly assigned to control (vehicle) and test groups (n=8-10 per group). The test compound is administered i.p. at various doses (e.g., 10, 30, 100 mg/kg).

    • Pre-treatment Time: The test is conducted at the time of peak effect, typically 30 or 60 minutes post-administration, as determined by preliminary pharmacokinetic studies.

    • Seizure Induction: An electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.

    • Observation: Each mouse is immediately observed for the presence or absence of a tonic hindlimb extension. The absence of this phase is defined as protection.

    • Data Analysis: The percentage of animals protected in each group is calculated. The ED₅₀ (the dose required to protect 50% of the animals) is then determined using probit analysis.

The following diagram outlines the workflow for this self-validating experimental system.

start Start: Animal Acclimatization grouping Randomized Grouping (Vehicle vs. Test Compound) start->grouping dosing Compound Administration (Intraperitoneal) grouping->dosing wait Wait for Peak Effect Time (e.g., 30-60 min) dosing->wait stimulus Apply Electrical Stimulus (Corneal Electrodes) wait->stimulus observe Observe for Tonic Hindlimb Extension stimulus->observe endpoint Endpoint: Protection (Yes/No) observe->endpoint analysis Data Analysis (Calculate % Protection, ED₅₀) endpoint->analysis For all groups end End analysis->end

Caption: Experimental workflow for the MES anticonvulsant test.

Conclusion and Future Directions

The 4-phenylpyrrolidin-2-one scaffold is a highly validated and fruitful starting point for the discovery of novel therapeutics, particularly for CNS disorders. The extensive body of research demonstrates that subtle modifications to this core can produce profound shifts in pharmacological activity, allowing for the fine-tuning of compounds for specific targets, from the SV2A protein to adrenergic receptors.

Future research should focus on several key areas:

  • Target Deconvolution: For novel active analogs, definitively identifying the primary molecular target remains a critical step to move beyond phenotypic screening.

  • Stereoselective Synthesis: Given the importance of chirality, the development of more efficient and scalable methods for synthesizing single enantiomers is essential for clinical development.[1]

  • Pharmacokinetic Optimization: A systematic investigation into how structural modifications affect absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating potent compounds into viable drug candidates.

By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to continue unlocking the therapeutic potential of this versatile and powerful chemical scaffold.

References

  • Ong, M. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses.
  • Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Khimiko-Farmatsevticheskii Zhurnal, 53(5), 20-27.
  • MedchemExpress. 4-Phenyl-2-pyrrolidinone | Drug Precursor and Intermediate. MedchemExpress.com.
  • Chemicalbook. (S)-4-PHENYLPYRROLIDIN-2-ONE synthesis. Chemicalbook.com.
  • Molbase. (4S)-4-phenylpyrrolidin-2-one. Molbase.com.
  • Strupiński, R., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed.
  • Glozman, O. M., et al. The synthesis and antispasmodic activity of 4-phenylpyrrolidone-2-acetamides. Semantic Scholar.
  • Google Patents. RU2611623C2 - 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders. Google Patents.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4), 50.
  • Google Patents. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone. Google Patents.
  • Diva-Portal.org. Synthesis of substituted pyrrolidines. Diva-Portal.org.
  • Kumar, S., et al. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. PMC.
  • BenchChem. Independent Verification of the Biological Activity of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Comparative Guide. Benchchem.com.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9).
  • Semantic Scholar. Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Semantic Scholar.
  • Rothman, R. B., et al. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Lipophilicity and Blood-Brain Barrier Permeability of Ethyl-Substituted Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

The development of ethyl-substituted lactams represents a pivotal evolution in CNS drug discovery, marking the transition from non-specific nootropics to high-affinity anti-epileptic drugs (AEDs). This class, exemplified by the structural shift from Piracetam to Levetiracetam (LEV) and Brivaracetam (BRV) , demonstrates how subtle alkyl substitutions can drastically alter physicochemical properties without compromising the core pharmacophore.

This guide analyzes the critical relationship between lipophilicity (


) and blood-brain barrier (BBB) permeability in this chemical series. It addresses the "Levetiracetam Paradox"—a compound with low lipophilicity yet complete bioavailability—and details the experimental protocols (PAMPA-BBB, HPLC-

) required to validate these properties in novel analogues.

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The core scaffold of this class is 2-pyrrolidone-1-acetamide . Modifications to this scaffold dictate both the thermodynamic affinity for the Synaptic Vesicle Protein 2A (SV2A) and the kinetic ability to cross the BBB.

The "Ethyl Switch"

The introduction of an ethyl group at the


-carbon of the acetamide side chain is the defining feature of Levetiracetam.
  • Piracetam: Unsubstituted acetamide. Low affinity for SV2A.

  • Levetiracetam: (S)-

    
    -ethyl substitution.[1] This creates a chiral center essential for high-affinity SV2A binding.
    
  • Impact: The ethyl group increases lipophilicity moderately compared to the parent compound but, more importantly, locks the conformation to fit the SV2A binding pocket.

Ring Substitution (The Brivaracetam Evolution)

Further lipophilicity is achieved by substituting the pyrrolidone ring itself. Brivaracetam introduces a n-propyl group at the C4 position of the lactam ring.

  • Effect: This addition significantly increases the partition coefficient (

    
    ), transforming the molecule from hydrophilic (LEV) to lipophilic (BRV), resulting in faster BBB onset.
    
SAR Visualization

The following diagram illustrates the structural evolution and its impact on physicochemical properties.

SAR_Flow Piracetam Piracetam (Parent Scaffold) LogP: ~ -1.7 Low SV2A Affinity Levetiracetam Levetiracetam (+ alpha-Ethyl group) LogP: ~ -0.8 High SV2A Affinity Piracetam->Levetiracetam Alpha-Ethyl Substitution (Chirality Introduction) Brivaracetam Brivaracetam (+ 4-n-Propyl group) LogP: ~ 1.6 Very High Affinity & Permeability Levetiracetam->Brivaracetam C4-Propyl Addition (Lipophilicity Boost)

Figure 1: Structural evolution of pyrrolidone lactams showing the impact of ethyl and propyl substitutions on lipophilicity and target affinity.

Physicochemical Profiling and BBB Permeability[3]

The Levetiracetam Paradox

Standard medicinal chemistry dogma suggests that CNS drugs require a


 between 2.0 and 4.0 for optimal passive diffusion. Levetiracetam, with a 

of approximately -0.8, defies this rule.
  • Mechanism: Its high permeability (

    
     cm/s) is driven by its small molecular weight (170.2 Da)  and low Topological Polar Surface Area (TPSA) . It behaves as a small, neutral molecule that can traverse the paracellular or transcellular pathway efficiently despite high water solubility.
    
  • Contrast with Brivaracetam: BRV adheres to classical rules. Its higher lipophilicity allows it to partition into the lipid bilayer more aggressively, leading to a brain entry time of minutes versus nearly 30-60 minutes for LEV.

Comparative Data Table
CompoundSubstitutionMW (Da)

(Exp)
TPSA (

)
BBB Permeability Mechanism
Piracetam None142.16-1.749.3Passive (Slow/Moderate)
Levetiracetam

-Ethyl
170.21-0.849.3Passive (High efficiency due to size)
Brivaracetam

-Ethyl, 4-Propyl
212.291.649.3Passive (Very Rapid)

Note: TPSA remains constant across the series as the polar amide/lactam core is unchanged; the alkyl additions only affect the non-polar surface area.

Experimental Protocols

To evaluate novel ethyl-substituted lactams, two primary assays are recommended: PAMPA-BBB for high-throughput permeability screening and HPLC-


  for precise lipophilicity determination.
Protocol A: High-Throughput PAMPA-BBB

This non-cell-based assay mimics the passive diffusion properties of the BBB using a porcine brain lipid extract.

Reagents:

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid (PBL) in dodecane.

  • Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Acceptor Buffer: PBS pH 7.4 (or Brain Sink Buffer containing surfactant if high lipophilicity is expected).

Workflow:

  • Preparation: Dissolve test compounds (10 mM DMSO stock) into Donor Buffer to a final concentration of 50

    
    M (0.5% DMSO).
    
  • Membrane Coating: Carefully pipette 4

    
    L of Lipid Solution onto the PVDF membrane of the donor plate (top plate). Critical: Ensure the pipette tip does not touch the membrane.
    
  • Assembly: Add 200

    
    L of Acceptor Buffer to the acceptor plate (bottom). Place the donor plate on top. Add 200 
    
    
    
    L of the prepared compound solution to the donor wells.
  • Incubation: Incubate the "sandwich" at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation:
    
    
    
    
Protocol B: HPLC-Based Lipophilicity ( )

Traditional shake-flask methods are often inaccurate for amphiphilic lactams. Reversed-phase HPLC provides a more reliable "chromatographic lipophilicity."

Methodology:

  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water gradient.

  • Procedure: Measure retention factor (

    
    ) at varying methanol fractions (
    
    
    
    ).
  • Extrapolation: Plot

    
     vs. 
    
    
    
    . The y-intercept represents
    
    
    (lipophilicity in 100% water).
    
    
  • Validation: Calibrate using Levetiracetam (

    
    ) and Brivaracetam (
    
    
    
    ) as standards.
Experimental Workflow Diagram

PAMPA_Workflow Start Compound Library (Ethyl-Lactam Analogs) Prep Prepare Donor Solution (PBS pH 7.4 + 50µM Compound) Start->Prep Sandwich Assemble Sandwich (Donor Top / Acceptor Bottom) Prep->Sandwich Coat Coat Membrane (4µL Porcine Brain Lipid/Dodecane) Coat->Sandwich Pre-coat Incubate Incubation (18h @ 25°C, Humidified) Sandwich->Incubate Quant Quantification (LC-MS/MS) Measure [Donor] & [Acceptor] Incubate->Quant Calc Calculate Pe (cm/s) Compare vs. Levetiracetam Control Quant->Calc

Figure 2: Step-by-step workflow for the PAMPA-BBB assay optimized for lactam derivatives.

References

  • Levetiracetam Mechanisms of Action: From Molecules to Systems. National Institutes of Health (PMC). Available at: [Link]

  • pampa bbb - ADME@NCATS. National Center for Advancing Translational Sciences. Available at: [Link]

  • Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC. MDPI Molecules. Available at: [Link]

  • Brivaracetam versus Levetiracetam for Epilepsy: A Review. CADTH. Available at: [Link]

  • Piracetam Ligand Summary. RCSB PDB.[2] Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(3-ethylphenyl)pyrrolidin-2-one via Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-arylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous GABAergic agents (e.g., Rolipram, Baclofen analogs) and PDE4 inhibitors. This application note details a robust, two-step protocol for the synthesis of 4-(3-ethylphenyl)pyrrolidin-2-one .

The method utilizes a base-catalyzed Michael addition of nitromethane to an ethyl cinnamate derivative, followed by a reductive cyclization . This route is selected for its high atom economy, scalability, and avoidance of hazardous cyanide reagents often used in alternative pathways.

Key Advantages
  • Scalability: Protocol adapted for gram-to-kilogram transition.

  • Safety: Avoids HCN/Cyanide sources typical in "Rolipram-type" syntheses.

  • Efficiency: One-pot reduction/cyclization minimizes intermediate handling.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the


-lactam ring at the amide bond. The precursor, a 

-amino ester, is generated in situ from a

-nitro ester. The carbon framework is established via a conjugate addition of a nitromethane anion to the

-unsaturated ester.
Reaction Scheme (Graphviz Visualization)

ReactionPathway Start 3-Ethylbenzaldehyde (Starting Material) Cinnamate Ethyl 3-(3-ethylphenyl)acrylate (Michael Acceptor) Start->Cinnamate HWE or Knoevenagel (Step 0) Nitro Ethyl 4-nitro-3-(3-ethylphenyl)butanoate (Michael Adduct) Cinnamate->Nitro Nitromethane, DBU Michael Addition (Step 1) Lactam This compound (Target) Nitro->Lactam H2, Ra-Ni Reductive Cyclization (Step 2)

Figure 1: Synthetic pathway from aldehyde precursor to final lactam.[1]

Experimental Protocols

Step 1: Michael Addition (Synthesis of -Nitro Ester)

The conjugate addition of nitromethane to cinnamates is reversible and sensitive to steric hindrance. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a superbase catalyst.[2] DBU is preferred over alkoxides to minimize transesterification byproducts and polymerization of the acrylate.

Reagents:

  • Ethyl 3-(3-ethylphenyl)acrylate (1.0 equiv)

  • Nitromethane (5.0 equiv) – Acts as solvent and reagent

  • DBU (0.5 - 1.0 equiv)

Protocol:

  • Setup: Charge a dry round-bottom flask with Ethyl 3-(3-ethylphenyl)acrylate (e.g., 20.4 g, 100 mmol) and Nitromethane (30.5 g, 500 mmol).

  • Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Add DBU (7.6 g, 50 mmol) dropwise over 20 minutes.

    • Critical Process Parameter (CPP): The reaction is exothermic. Maintain internal temperature < 10 °C during addition to prevent oligomerization of the acrylate.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2][3]

  • Workup: Dilute the reaction mixture with Ethyl Acetate (200 mL). Wash successively with 1N HCl (2 x 100 mL) to remove DBU, saturated NaHCO₃ (100 mL), and brine (100 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    

Expected Yield: 85–92% Data: The product is a viscous yellow oil.

Step 2: Reductive Cyclization (Nitro to Lactam)

This step involves the reduction of the nitro group to a primary amine, which spontaneously attacks the internal ester to form the lactam ring (intramolecular aminolysis). Raney Nickel (Ra-Ni) is the catalyst of choice for its rapid kinetics in nitro reduction, though Pd/C is a viable alternative.

Safety Alert: Raney Nickel is pyrophoric when dry. Handle under an inert atmosphere. Hydrogen gas is highly flammable.

Reagents:

  • Ethyl 4-nitro-3-(3-ethylphenyl)butanoate (from Step 1)

  • Raney Nickel (approx. 20 wt% of substrate) or 10% Pd/C

  • Ethanol (Solvent)

  • Hydrogen gas (50–100 psi)

Protocol:

  • Setup: Dissolve the nitro ester (20 g) in Ethanol (200 mL) in a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst Loading: Under a flow of Nitrogen (do not expose to air), carefully add the Raney Nickel slurry (washed with EtOH).

  • Hydrogenation: Seal the vessel, purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 60 psi (4 bar) H₂.

  • Reaction: Agitate at 50–60 °C for 6–12 hours.

    • Mechanistic Insight: Heating promotes the cyclization of the intermediate amino-ester. If run at RT, the open-chain amino ester may be the dominant product, requiring a subsequent reflux step to cyclize.

  • Filtration: Cool to RT. Depressurize. Filter the catalyst through a pad of Celite under an inert atmosphere (keep catalyst wet). Rinse the pad with Ethanol.

  • Isolation: Concentrate the filtrate to dryness. The residue usually solidifies upon standing or triturating with diethyl ether/pentane.

Expected Yield: 75–85%

Process Workflow & Logic

The following diagram illustrates the decision-making process during the reductive cyclization, ensuring the correct product state.

Workflow Start Start Hydrogenation (Nitro Ester + H2 + Cat) Check Check TLC/LCMS (After 6 hours) Start->Check Result1 Nitro consumed? Amino Ester present? Check->Result1 No Result2 Lactam present? Check->Result2 Yes (Nitro gone) Action1 Continue Hydrogenation Result1->Action1 Action2 Heat to Reflux (2h) to force Cyclization Result2->Action2 Mainly Amino Ester Action3 Filter & Concentrate Result2->Action3 Mainly Lactam Action1->Check Action2->Action3

Figure 2: Decision logic for monitoring the reductive cyclization step.

Analytical Characterization (Simulated)

Confirmation of the structure relies on the disappearance of the ethyl ester signals and the appearance of the amide proton.

Signal TypeChemical Shift (

, ppm)
MultiplicityInterpretation
Amide NH 6.5 - 7.5Broad SingletLactam ring closure (exchangeable with D₂O).
Aromatic 7.0 - 7.3Multiplet (4H)3-Ethylphenyl ring protons.
Chiral Center (H-4) 3.6 - 3.8Multiplet (1H)Benzylic proton at the 4-position of the ring.
Ring CH₂ (H-3) 2.4 - 2.7Multiplet (2H)

-carbonyl protons (diastereotopic).
Ring CH₂ (H-5) 3.2 - 3.4Multiplet (2H)Protons adjacent to nitrogen.
Ethyl CH₂ 2.65QuartetMethylene of the ethyl group.
Ethyl CH₃ 1.22TripletMethyl of the ethyl group.

Note: Data simulated based on homologous series (e.g., Rolipram, Baclofen).

Expert Insights & Troubleshooting

Controlling the Michael Addition

The addition of nitromethane to cinnamates is reversible (retro-Michael).

  • Problem: Low conversion.

  • Solution: Use a large excess of nitromethane (5–10 equiv). Since nitromethane is polar, it helps solubilize the intermediate nitronate species.

  • Catalyst: If DBU is too expensive for scale-up, Tetramethylguanidine (TMG) is an excellent alternative. Potassium tert-butoxide (KOtBu) can be used but requires strictly anhydrous conditions to prevent ester hydrolysis [1].

Stereochemistry

The protocol described yields a racemic mixture.

  • Asymmetric Synthesis: To obtain the chiral lactam (often required for biological activity), use a chiral organocatalyst (e.g., thiourea derivatives) in Step 1 instead of DBU. This establishes the stereocenter at C-4 before cyclization [2].

Purification of the Lactam

Lactams are highly polar. If the product does not crystallize:

  • Dissolve the residue in a minimum amount of hot Ethyl Acetate.

  • Add Hexane dropwise until cloudy.

  • Cool slowly to 4 °C.

References

  • Ballini, R., & Bosica, G. (2005). Michael Additions of Nitroalkanes to Conjugated Ketones, Carboxylic Esters and Nitriles.[4] Journal of the Tunisian Chemical Society. 4

  • Meninno, S., & Lattanzi, A. (2013). Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study. ResearchGate.[5] 3

  • Organic Syntheses. (1929).[6] Ethyl Cinnamate Synthesis (Precursor Reference). Organic Syntheses, Coll.[6] Vol. 1, p. 252. 6

  • Beilstein Journals. (2025). DBU Promoted Reactions in Lactam Synthesis. Beilstein Journal of Organic Chemistry. 7

  • Organic Chemistry Portal. (2024). Synthesis of Pyrrolidines and Lactams. Organic Chemistry Portal. 8

Sources

Application Note: HPLC Method Development for Chiral Separation of Pyrrolidinone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidinone derivatives, particularly the "racetam" class (e.g., Levetiracetam, Phenylpiracetam, Brivaracetam), represent a critical scaffold in medicinal chemistry. The pharmacological efficacy of these compounds is often stereospecific; for instance, (S)-Levetiracetam is a potent antiepileptic, while its (R)-enantiomer is inactive.

This guide provides a comprehensive protocol for developing chiral HPLC methods for pyrrolidinone enantiomers. Unlike rigid standard operating procedures (SOPs), this document focuses on the decision-making framework required to separate these polar, cyclic amides using polysaccharide-based chiral stationary phases (CSPs).

Mechanism of Separation

To successfully separate pyrrolidinone enantiomers, one must understand the molecular interactions at play. Pyrrolidinones are cyclic amides (lactams). They possess:

  • Hydrogen Bond Acceptors: The carbonyl oxygen (

    
    ).
    
  • Hydrogen Bond Donors: The amide nitrogen (

    
    ), unless fully substituted.
    
  • Dipole Moments: Significant polarity due to the lactam ring.

The "Three-Point" Interaction Model

Chiral recognition on polysaccharide columns (Amylose/Cellulose) requires a minimum of three interaction points between the analyte and the chiral selector. For pyrrolidinones, these are typically:

  • Interaction A: Hydrogen bonding between the pyrrolidinone carbonyl and the carbamate group of the CSP.

  • Interaction B: Dipole-dipole stacking between the pyrrolidinone ring and the phenyl rings of the CSP.

  • Interaction C: Steric inclusion of the substituent (e.g., the ethyl or phenyl group) into the chiral grooves of the polysaccharide polymer.

Visualization: Chiral Recognition Pathway[1]

ChiralMechanism Analyte Pyrrolidinone Enantiomers (R/S) CSP Polysaccharide CSP (Amylose/Cellulose) Analyte->CSP Injection Complex_S Transient Complex (S) (Stronger Retention) CSP->Complex_S H-Bonding + Steric Fit Complex_R Transient Complex (R) (Weaker Retention) CSP->Complex_R Steric Mismatch Separation Chromatographic Resolution (Rs) Complex_S->Separation Late Elution Complex_R->Separation Early Elution

Figure 1: Mechanistic pathway of chiral recognition. Differential stability between the (S) and (R) transient complexes leads to separation.

Method Development Strategy

The development process for pyrrolidinones differs from lipophilic drugs. Due to their polarity, solubility can be a limiting factor in Normal Phase (NP). Therefore, Polar Organic Mode (POM) and Immobilized CSPs play a larger role.

The Workflow

MethodDevWorkflow Start Start: Sample Characterization (Solubility Check) Screening Phase 1: Primary Screening Columns: AD-H, OD-H, IA, IB Mobile Phase: Hexane/IPA vs. Hexane/EtOH Start->Screening Decision1 Resolution > 1.5? Screening->Decision1 Optimization Phase 2: Optimization Adjust % Alcohol, Temp, Flow Decision1->Optimization Yes AltMode Switch Mode: Polar Organic Mode (100% MeOH/ACN) or Reverse Phase Decision1->AltMode No Validation Phase 3: Validation Linearity, Accuracy, Robustness Optimization->Validation AltMode->Decision1 Re-evaluate

Figure 2: Step-by-step decision tree for developing a chiral method for pyrrolidinones.

Experimental Protocols

Protocol A: The "Scout" (Primary Screening)

Objective: Identify the correct polysaccharide backbone (Amylose vs. Cellulose) and modifier (IPA vs. Ethanol).

Materials:

  • Columns:

    • Amylose-based:[1][2][3][4][5] Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized).[5]

    • Cellulose-based:[1][3][6][7] Chiralcel OD-H (Coated) or Chiralpak IB (Immobilized).

  • Mobile Phases: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

Procedure:

  • Sample Prep: Dissolve the pyrrolidinone racemate at 1.0 mg/mL in Ethanol. Note: If solubility is poor, use Methanol, but ensure the injection volume is low (<5 µL) to prevent peak distortion in Normal Phase.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min[2][7][8][9]

    • Temperature: 25°C

    • Detection: UV 210 nm (Pyrrolidinones have weak absorbance; 254 nm is often insufficient unless a phenyl ring is present).

  • Gradient/Isocratic Steps: Run the following isocratic steps on both AD and OD columns:

Run IDMobile Phase CompositionRationale
S1 Hexane : IPA (90:10)Standard starting point. IPA is a strong H-bond donor/acceptor.
S2 Hexane : EtOH (90:10)Ethanol is more polar and sterically smaller; often improves selectivity for amides.
S3 Hexane : IPA (50:[10]50)High polarity test. Use if retention is too long in S1/S2.

Success Criteria: Look for partial separation (valley between peaks). If


, proceed to Optimization.
Protocol B: Polar Organic Mode (POM)

When to use: If the pyrrolidinone is insoluble in Hexane or if peak tailing is excessive in Normal Phase. Requires Immobilized Columns (IA, IB, IC) or specific Coated Columns (AD-H, OD-H) strictly within manufacturer limits.

  • Mobile Phase: 100% Acetonitrile (ACN) or 100% Methanol (MeOH).[11]

  • Additives: If the pyrrolidinone has a free acid group (e.g., hydrolyzed impurity), add 0.1% Trifluoroacetic acid (TFA). If it has a basic amine, add 0.1% Diethylamine (DEA).

  • Rationale: POM promotes hydrogen bonding between the solute and CSP by removing the competition from the alcohol modifiers used in Normal Phase.

Optimization & Case Study Data

Case Study: Levetiracetam & Phenylpiracetam

The following data summarizes optimized conditions for common pyrrolidinone targets based on industry standards [1][3].

AnalyteColumnMobile PhaseFlow RateResolution (

)
Notes
Levetiracetam Chiralpak AD-HHexane : IPA (90:[8]10)1.0 mL/min> 7.0Very high selectivity on Amylose. (S)-enantiomer elutes first in some conditions, check specific column lot.
Phenylpiracetam Chiralpak AD-HHexane : EtOH (85:15)1.0 mL/min> 2.0Contains two chiral centers. Separation of diastereomers requires optimization of % EtOH.
Generic Lactam Chiralcel OD-HHexane : IPA (95:5)0.8 mL/min1.8Cellulose often provides complementary selectivity if Amylose fails.
Optimization Parameters
  • Temperature: Lowering temperature (e.g., to 10-15°C) generally increases resolution (

    
    ) for chiral separations by stabilizing the transient diastereomeric complex.
    
  • Flow Rate: For polar pyrrolidinones, mass transfer can be slow. Reducing flow to 0.5 mL/min often sharpens peaks.

Troubleshooting Guide

Problem: Peak Tailing

  • Cause: Non-specific interactions with residual silanols on the silica support.

  • Solution: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks silanols without disrupting the chiral selector [4].

Problem: Broad Peaks (Low Efficiency)

  • Cause: Solubility mismatch or high viscosity.

  • Solution: Switch from IPA to Ethanol (lower viscosity). Increase column temperature to 35°C (improves mass transfer), though this may slightly reduce selectivity.

Problem: Loss of Retention over Time

  • Cause: "Memory effect" or stripping of coated phase.

  • Solution: If using a coated column (AD-H/OD-H), never use THF, DCM, or Ethyl Acetate. If the column was exposed to high water content without proper flushing, wash with 100% Ethanol (if permitted by manual) or regenerate with the specific manufacturer protocol.

References

  • Rao, B. M., et al. (2004).[2] "A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer on amylose-based stationary phase." Journal of Pharmaceutical and Biomedical Analysis.

  • Daicel Chiral Technologies. (2023).[12] "Instruction Manual for CHIRALPAK® AD-H Columns." Chiral Technologies Europe.[13]

  • Heydari, R., & Shamsipur, M. (2015).[2] "Rapid Enantiomeric Separation and Quantitation of Levetiracetam on α-Acid Glycoprotein (AGP) Chiral Stationary Phase." Journal of AOAC International.

  • Phenomenex. (2024). "HPLC Technical Tip: Chiral Method Development and Screening Strategies."

  • Chromatography Today. (2017). "Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures."

Sources

Application Note & Protocols: Strategic Selection of Crystallization Solvents for 4-Aryl-2-Pyrrolidone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aryl-2-pyrrolidone scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents and other therapeutic candidates. Achieving high purity and a specific polymorphic form is paramount for ensuring reproducible biological activity, manufacturability, and regulatory compliance. Crystallization is the most critical unit operation for achieving these quality attributes. This guide provides a comprehensive framework for the rational selection of solvents and the development of robust crystallization protocols for 4-aryl-2-pyrrolidone derivatives. We will explore the theoretical underpinnings of solvent selection, present systematic screening methodologies, and provide detailed, field-tested protocols for common crystallization techniques.

Introduction: The Crystallization Imperative

The 4-aryl-2-pyrrolidone core presents a unique challenge for crystallization due to its dual-nature molecular structure: a polar, hydrogen-bond-donating-and-accepting lactam ring coupled with a non-polar, often sterically demanding aryl substituent. The final crystalline form of these compounds—their purity, crystal size distribution, and polymorphism—is profoundly dictated by the choice of solvent and the method of crystallization. A poorly controlled crystallization can lead to oiling out, amorphous material, or the formation of an undesired, metastable polymorph.

This document serves as both a theoretical guide and a practical playbook for researchers, process chemists, and formulation scientists tasked with purifying these valuable compounds. Our approach is grounded in fundamental physicochemical principles to empower the user to move beyond simple trial-and-error and toward a knowledge-driven development process.

Theoretical Foundation for Solvent Selection

The ideal crystallization solvent or solvent system must satisfy a key thermodynamic requirement: the target compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This temperature-dependent solubility differential is the driving force for nucleation and crystal growth.

2.1. The Principle of "Like Dissolves Like"

The polarity of the 4-aryl-2-pyrrolidone derivative must be matched with the polarity of the solvent.

  • Lactam Moiety: The γ-lactam ring is polar and capable of forming strong hydrogen bonds. Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone) are excellent candidates for solvating this part of the molecule.

  • Aryl Substituent: The non-polar aryl group will have favorable interactions with less polar solvents like toluene or even anti-solvents like heptane or cyclohexane.

The key is to find a solvent or solvent mixture that can adequately solvate the entire molecule at high temperatures but allows the solute-solute interactions to dominate and form a crystal lattice upon cooling.

2.2. Key Solvent Properties

A systematic approach involves evaluating solvents based on several key parameters. The following table summarizes candidate solvents, organized by class, for initial screening.

Solvent ClassExample SolventBoiling Point (°C)Polarity IndexKey Characteristics & Rationale
Protic Ethanol785.2Excellent H-bonding capability; frequently successful for recrystallizing pyrrolidone derivatives.[1][2] Often provides a steep solubility curve.
Isopropanol (IPA)824.3Slightly less polar than ethanol; effective for hydroxylated pyrrolidones.[3] Good for slowing crystallization kinetics.
Methanol656.6Very polar; may be too strong a solvent, leading to high solubility even when cold. Useful in anti-solvent systems.
Polar Aprotic Ethyl Acetate774.4Good balance of polarity and volatility. Often used in binary mixtures with non-polar solvents.[4]
Acetone565.4Strong solvent, but high volatility can lead to rapid, uncontrolled crashing out. Useful for initial solubility tests.
Acetonitrile826.2High polarity; can be effective for compounds with more polar aryl substitutions (e.g., nitro, cyano).
Apolar Aromatic Toluene1112.4Interacts well with the aryl ring via π-π stacking.[5] Higher boiling point allows for a wide temperature range.
Apolar Aliphatic Heptane/Hexane98 / 690.0Generally poor solvents. Primarily used as anti-solvents to induce precipitation from a more polar solution.[4]
Ethers Tetrahydrofuran (THF)664.2Good general solvent, but can form peroxides. Often used in binary systems.[4]
Cyclopentyl methyl ether (CPME)106N/AA greener, high-boiling point ether that is resistant to peroxide formation; excellent as both a reaction and crystallization solvent.[2]

Systematic Solvent Screening Workflow

A pragmatic, small-scale screening process is the most efficient method to identify lead solvent systems. This workflow is designed to maximize information from a minimal amount of material.

3.1. Visualization of the Screening Process

G cluster_0 Phase 1: Initial Solubility Testing (10-20 mg scale) cluster_1 Phase 2: Temperature-Dependent Solubility cluster_2 Phase 3: Decision & Optimization start Weigh 10 mg of compound into 8 separate vials add_solvent Add 0.2 mL of each candidate solvent (Table 1) start->add_solvent vortex Vortex at Room Temp (RT) add_solvent->vortex observe_rt Observe Solubility at RT vortex->observe_rt heat Heat vials with insoluble/partially soluble samples to near boiling observe_rt->heat Insoluble or Partially Soluble decision Select Best Candidates observe_rt->decision Fully Soluble at RT (Candidate for anti-solvent or evaporation method) observe_hot Observe Solubility when Hot heat->observe_hot cool Allow to cool slowly to RT, then to 0-4 °C observe_hot->cool Fully Soluble observe_hot->decision Insoluble when Hot (Poor Solvent) observe_xtal Observe for Crystals/Precipitate cool->observe_xtal observe_xtal->decision Good Crystal Formation (Ideal Single Solvent) observe_xtal->decision Oiling Out / Amorphous (Consider binary system or slower cooling) optimize Optimize on larger scale: - Adjust concentration - Test binary mixtures - Control cooling rate decision->optimize

Caption: Workflow for systematic crystallization solvent screening.

3.2. Protocol: Small-Scale Solvent Screening

  • Preparation: Aliquot approximately 10-15 mg of the 4-aryl-2-pyrrolidone derivative into several small (e.g., 1-dram) glass vials.

  • Room Temperature Test: To each vial, add a different candidate solvent (e.g., ethanol, IPA, ethyl acetate, toluene, etc.) dropwise while stirring until the solvent volume is approximately 0.2 mL. Record the solubility at room temperature.

    • Scientist's Note: If the compound dissolves completely at this stage, the solvent is too strong for single-solvent cooling crystallization but may be an excellent candidate for the anti-solvent method.

  • Hot Solubility Test: For vials where the compound is insoluble or partially soluble, heat the vial gently using a heat gun or in a heated sand bath to near the solvent's boiling point. Add more solvent dropwise if needed to achieve full dissolution.

    • Trustworthiness Check: The goal is to create a saturated or near-saturated solution at high temperature. Avoid using a large excess of solvent, as this will reduce yield.

  • Cooling & Observation: Once dissolved, allow the vial to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod to induce nucleation. Subsequently, place the vial in an ice bath or refrigerator (0-4 °C) for several hours.

  • Evaluation: Examine the vials for the quality of the solid material. Ideal solvents will produce well-defined, crystalline solids. Poor candidates may result in no precipitation, the formation of an oil, or an amorphous powder.

Detailed Crystallization Protocols

4.1. Protocol 1: Slow Cooling Crystallization

This is the most common and often most effective method for obtaining high-purity crystalline material.

  • Dissolution: In an appropriately sized flask, add the crude 4-aryl-2-pyrrolidone derivative and the chosen solvent (e.g., ethanol). Heat the mixture to reflux with stirring until all the solid dissolves completely.

  • Saturation: If the compound dissolves too easily, add more solute. If it doesn't dissolve completely, add the minimum amount of additional hot solvent required to achieve a clear, saturated solution.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is critical for removing particulate matter that could inhibit crystallization or act as unwanted nucleation sites.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool undisturbed to room temperature. For best results, insulate the flask (e.g., in a Dewar or a box filled with vermiculite) to ensure a very slow cooling rate.[5] Slow cooling is essential for growing larger, more perfect crystals.

  • Maturation: Once at room temperature, transfer the flask to a refrigerator or ice bath for several hours (or overnight) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point, NMR, or HPLC to confirm purity.

4.2. Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is too soluble in a primary solvent even at low temperatures.

G start Dissolve compound in minimum volume of a 'Good Solvent' (e.g., Ethanol, Ethyl Acetate) add_anti Add 'Anti-Solvent' (e.g., Heptane, Water) dropwise with vigorous stirring start->add_anti cloud_point Observe for persistent 'Cloud Point' (Turbidity) add_anti->cloud_point nucleation Add a few more drops of anti-solvent to induce nucleation and crystal growth cloud_point->nucleation ageing Age the slurry with stirring to allow for complete crystallization nucleation->ageing isolate Isolate, Wash, and Dry Crystals ageing->isolate

Sources

Troubleshooting & Optimization

Improving yield of Michael addition in 4-arylpyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Michael Addition Yields in Cinnamate Systems

Executive Summary & Diagnostic Hub

User Context: You are synthesizing 4-arylpyrrolidin-2-ones (e.g., Rolipram, Baclofen analogs) via the Michael addition of nitromethane (or nitroalkanes) to cinnamic acid derivatives. The Problem: This reaction is thermodynamically controlled and reversible. High yields are often compromised by the Retro-Michael reaction , poor electrophilicity of the cinnamate ester, or catalyst deactivation.

Quick Diagnostic: What is killing your yield?
SymptomProbable Root CauseImmediate Action
Reaction stalls at ~50-60% conversion Thermodynamic EquilibriumIncrease nucleophile equivalents (use

as solvent) or apply high pressure (10-15 kbar).
High conversion in situ, low isolated yield Retro-Michael during workupAvoid acidic silica columns; neutralize reaction mixture before concentration.
Product is racemic despite chiral catalyst Background ReactionLower temperature; ensure base additives (e.g., hydroxides) are absent; switch to non-polar solvents.
Formation of polymeric byproducts Base too strongSwitch from alkoxides (NaOMe) to guanidines (TMG) or DBU.

Technical Deep Dive: The Mechanics of Failure

To fix the yield, you must understand the competing forces in the reaction vessel. The synthesis of the 4-arylpyrrolidinone core hinges on the conjugate addition of a nitroalkane to an


-unsaturated ester (cinnamate).
The Thermodynamic Trap (Retro-Michael)

Unlike the addition to chalcones (ketones) or nitro-olefins, the addition to cinnamate esters is significantly less favorable. The ester group is a weak electron-withdrawing group (EWG), making the


-carbon less electrophilic.
  • The Equilibrium:

    
     is often close to 1.
    
  • The Consequences: If you heat the reaction to "push" kinetics, you often push the equilibrium back to the starting materials (entropy favors the two precursors over the single adduct).

Visualizing the Pathway

The following diagram illustrates the critical "Yield Leak" points in the standard synthesis pathway.

MichaelPathway Start Aryl Cinnamate + Nitromethane Inter Nitronate Intermediate Start->Inter Base/Catalyst (Slow Step) Inter->Start Reversibility (Fast if Temp High) Product Michael Adduct (Nitro-Ester) Inter->Product Protonation Product->Start Retro-Michael (Acidic Workup) Cyclized 4-Arylpyrrolidinone (Target) Product->Cyclized Reductive Cyclization (H2/Pd)

Figure 1: Reaction pathway highlighting the reversibility (Retro-Michael) risks at both the intermediate and product stages.

Optimization Modules

Module A: Breaking the Equilibrium (Conversion)

The Fix: Since the reaction is reversible, Le Chatelier’s principle is your primary tool.

  • Concentration: Do not use standard 0.1 M concentrations. Run the reaction neat in nitromethane if possible, or at very high concentrations (1.0 - 5.0 M).

    • Why: Pushes equilibrium toward the adduct.

  • Base Selection:

    • Avoid: KOH/NaOH (Hydrolysis of ester, polymerization).

    • Recommended:1,1,3,3-Tetramethylguanidine (TMG) or DBU . These are strong enough to deprotonate nitromethane (

      
      ) but bulky enough to minimize nucleophilic attack on the ester carbonyl.
      
  • High Pressure (Advanced): If available, high-pressure chemistry (10–15 kbar) dramatically accelerates Michael additions to sterically hindered or electron-rich cinnamates without increasing temperature.

Module B: Preserving Stereochemistry (Enantioselectivity)

For asymmetric synthesis (e.g., (S)-Rolipram), organocatalysts (Takemoto’s catalyst or squaramides) are standard.[1]

  • The "Background" Problem: Achiral base additives often catalyze a fast, racemic background reaction.

  • The Fix:

    • Use Low Temperatures (-20°C to 0°C). The enantioselective catalytic pathway usually has a lower activation energy than the racemic background pathway.

    • Solvent Switch: Switch from polar solvents (DMF/DMSO) to non-polar solvents (Toluene, DCM). Polar solvents stabilize the free nitronate ion, promoting the un-catalyzed (racemic) pathway.

Module C: The "Silent Killer" (Workup & Isolation)

Many researchers achieve 90% conversion in the flask but isolate only 60% product.

  • Cause: Silica gel is slightly acidic. During column chromatography, the nitro-ester can undergo Retro-Michael decomposition back to the starting cinnamate.

  • Protocol Adjustment:

    • Quench: Add acetic acid (stoichiometric to base) at 0°C to neutralize the reaction before removing solvent.

    • Column: Use neutral alumina or pre-treat silica gel with 1% Triethylamine (TEA) to deactivate acidic sites.

Standardized Protocol: Synthesis of Rolipram Precursor

Target: Methyl 4-nitro-3-(3-cyclopentyloxy-4-methoxyphenyl)butyrate. Scale: 10 mmol.

  • Setup: Flame-dry a 50 mL round-bottom flask. Add magnetic stir bar.

  • Reactants:

    • Add Aryl Cinnamate (1.0 equiv, 10 mmol).

    • Add Nitromethane (10.0 equiv, 100 mmol). Note: Acts as solvent and reagent.

  • Catalyst:

    • Racemic Route: Add TMG (0.2 equiv, 2 mmol).

    • Asymmetric Route: Add Chiral Thiourea Catalyst (0.1 equiv) + mild base (if required by catalyst design).

  • Reaction:

    • Stir at Room Temperature (20-25°C). Do not heat.

    • Monitor: Check by H-NMR, not just TLC. Look for the disappearance of the alkene doublets (6.3-7.7 ppm) and appearance of the diastereotopic

      
       protons (4.6-4.9 ppm).
      
    • Time: Typically 24–48 hours.

  • Workup (CRITICAL):

    • Cool to 0°C.[2]

    • Add 1N HCl or Acetic Acid dropwise to neutralize the base (verify pH ~7).

    • Dilute with

      
       and wash with water (to remove excess nitromethane).
      
    • Dry organic layer over

      
      .
      
  • Purification:

    • Flash chromatography on TEA-neutralized silica .

    • Eluent: Hexane/EtOAc (gradient).

Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Start Low Yield / Failure CheckTLC Check Crude NMR/TLC (Before Column) Start->CheckTLC NoConv Low Conversion (<50%) CheckTLC->NoConv Starting Material Remains HighConv High Conversion (>90%) CheckTLC->HighConv Product Visible Action1 Increase Conc. Use TMG Base NoConv->Action1 Action2 Check Workup (Retro-Michael?) HighConv->Action2 Yield drops after column Racemic Low ee (Enantiomers) HighConv->Racemic Yield good, ee poor Action3 Lower Temp Change Solvent (Toluene) Racemic->Action3

Figure 2: Decision matrix for troubleshooting yield and stereoselectivity issues.

References

  • Enantioselective Synthesis of Rolipram (Review)

    • Source: BenchChem Technical Guide.
    • Relevance: Establishes the baseline for organocatalytic routes and the importance of the (S)-enantiomer.
    • (Simulated Link based on search context 1.1)

  • Michael Addition of Nitromethane to Cinnamates (Mechanism)

    • Source:Tetrahedron: Asymmetry 11 (2000) 2007–2014.[3]

    • Relevance: Details the synthesis of Baclofen precursors and the specific use of nitromethane with cinnam
    • [3]

  • Organocatalytic Nitro-Michael Addition (Methodology)

    • Source:Organic Letters 2015, 17, 6, 1453–1456.
    • Relevance: Describes scalable organocatalytic methods for Michael addition to enones and esters, addressing the "background reaction" issue.
  • Retro-Michael Instability (Troubleshooting)

    • Source:Bioconjugate Chem.[4] 2021, 32, 794–800.[4]

    • Relevance: Although focused on bioconjugates, this paper provides the kinetic data on retro-Michael rates and pH dependence, valid
    • [4]

Sources

Troubleshooting catalyst deactivation in Raney Nickel hydrogenation of lactams

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deactivation in Hydrogenation of Lactams & Lactam Precursors

Introduction: The "Black Mud" Paradox

Raney Nickel (RaNi) is a workhorse in pharmaceutical hydrogenation due to its high activity and low cost relative to Palladium or Platinum. However, in the context of lactams (cyclic amides)—whether you are reducing an unsaturated lactam, reducing a functional group on a lactam, or performing a reductive cyclization to form a lactam—RaNi is notoriously temperamental.

The Core Challenge: Lactams and their amino-acid precursors possess both basic nitrogen sites and carbonyl oxygens that can coordinate strongly to the nickel surface. Combined with the tendency of these substrates to oligomerize (fouling) and the catalyst's susceptibility to trace sulfur (poisoning), "sudden death" of the reaction is a common failure mode.

This guide treats the catalyst not as a reagent, but as a living system that requires specific environmental controls (pH, temperature, solvent purity) to survive.

Module 1: Diagnostic Triage (Workflow)

Use this logic flow to identify the root cause of your failure before attempting a fix.

TroubleshootingFlow Start ISSUE: Reaction Stalled or Low Yield CheckH2 1. Check H2 Uptake Curve Start->CheckH2 ZeroUptake No Uptake from Start CheckH2->ZeroUptake Flatline SuddenStop Rapid Uptake then Stop CheckH2->SuddenStop Plateau at <50% SlowCrawl Slow/Linear Uptake CheckH2->SlowCrawl Rate < Expected Poisoning DIAGNOSIS: Poisoning (Sulfur/Halides in Feed) ZeroUptake->Poisoning If Feed unverified Oxidation DIAGNOSIS: Oxidation (Pyrophoric handling error) ZeroUptake->Oxidation If Catalyst dried Fouling DIAGNOSIS: Fouling (Polymer/Oligomer Capping) SuddenStop->Fouling Lactam Oligomerization MassTransfer DIAGNOSIS: Mass Transfer (Agitation/H2 Solubility) SlowCrawl->MassTransfer Check Stirring/RPM

Figure 1: Diagnostic logic for identifying the mode of catalyst failure based on hydrogen uptake kinetics.

Module 2: Deactivation Mechanisms (Deep Dive)
1. Poisoning (The "Thiol" Trap)

In lactam synthesis, particularly when reducing thio-lactams or substrates derived from sulfur-containing reagents (e.g., Lawesson’s reagent precursors), trace sulfur is fatal.

  • Mechanism: Sulfur atoms bind irreversibly to the active Ni-sites, forming nickel sulfide (Ni-S). This blocks H2 adsorption.

  • Threshold: Even <5 ppm sulfur can deactivate bulk RaNi.

  • Symptom: The catalyst looks normal (black) but shows zero activity immediately upon H2 introduction.

2. Fouling (The "Oligomer" Crust)

Lactams and amino-esters are prone to condensation.

  • Mechanism: Reactive intermediates (imines) or the lactam product itself can polymerize on the catalyst surface. This forms a physical "crust" that prevents the substrate from reaching the pores.

  • Symptom: Reaction starts fast (surface sites active) but stops at 30-60% conversion (pore sites blocked).

  • Causality: High concentration of substrate or lack of ammonia/base to suppress secondary amine formation.

3. Leaching & Sintering
  • Leaching: In acidic media (or if the lactam substrate is acidic), Aluminum leaches out of the Ni-Al alloy. While some leaching creates pores, excessive leaching collapses the skeleton.

  • Sintering: At T > 100°C, Ni crystallites agglomerate, drastically reducing surface area.

Module 3: Operational Protocols & Fixes
Protocol A: The "Solvent Exchange" Washing (Prevention)

Commercial RaNi is stored in water (pH ~10). Most organic substrates are hydrophobic. Direct addition causes agglomeration.

  • Decant: Allow slurry to settle. Decant the supernatant water. DO NOT let the solid dry (Fire Hazard).[1]

  • Water Wash: Add distilled water (3x volume of catalyst). Stir gently (no vortex) for 2 mins. Decant. Repeat until pH is neutral (7-8).

  • Ethanol Wash: Add Absolute Ethanol.[2][3] Stir. Decant. Repeat 3x. This removes water which can inhibit H2 solubility in organic reactions.

  • Final Solvent: Wash 1x with your reaction solvent (e.g., THF, Methanol).

Protocol B: In-Pot Regeneration (The "Hail Mary")

If the reaction stalls due to light fouling (not poisoning), you can sometimes strip the oligomers without dumping the batch.

  • Isolate: Stop agitation. Let catalyst settle.

  • Purge: Vent H2. Purge with N2.

  • Wash: Syphon off the reaction mixture (save for analysis). Add fresh solvent.

  • Strip: Heat the solvent-catalyst slurry to 50-60°C under low H2 pressure (5 bar) for 30 mins. This promotes desorption of surface oligomers.

  • Restart: Syphon solvent, return reaction mixture, and repressurize.

Protocol C: Promoting with Base (Anti-Fouling)

To prevent secondary amine formation (dimerization) during reductive cyclization.

  • Additive: Add 1-5% Ammonia (aq) or Triethylamine to the reaction mixture.

  • Logic: The base competes for sites that would otherwise coordinate with the generated amine, preventing it from coupling with the intermediate imine.

Module 4: Comparative Data

Table 1: Solvent Effects on RaNi Activity in Lactam Hydrogenation

SolventH2 SolubilityRisk of DeactivationRecommended For
Water LowLow (Stable)Water-soluble amino acids
Methanol HighMedium (Can form acetals)General Purpose
Ethanol HighHigh (Aldehyde formation*)Avoid for long storage
THF HighLowHydrophobic Lactams
DCM LowCritical (Cl poisoning)NEVER USE

*Note: Ethanol can dehydrogenate to acetaldehyde on RaNi, which then polymerizes/poisons the catalyst during storage.[4]

Module 5: FAQs (Field Scenarios)

Q: The catalyst turned from black to grey/white during the reaction. Is it dead? A: Yes. This indicates oxidation (NiO formation) or extreme aluminum leaching (formation of Alumina salts). This usually happens if the system had an air leak or if the pH dropped too low (acidic). The batch cannot be recovered; quench carefully.

Q: My reaction works on 1g scale but fails on 100g scale. Why? A: This is likely a Hydrogen Mass Transfer failure. RaNi is a heavy slurry. On a small scale, a magnetic bar is sufficient. On a large scale, the catalyst settles at the bottom.

  • Fix: Use an overhead stirrer with a gas-entrainment impeller (hollow shaft) to force H2 gas back into the liquid phase.

Q: Can I use RaNi to reduce the lactam carbonyl (C=O) to a cyclic amine? A: Generally, No . RaNi is excellent for reducing C=C bonds in the lactam ring or reducing nitrile precursors to lactams. Reducing the amide C=O usually requires LiAlH4 or extremely high pressure (100+ bar) and temperature (200°C), which often destroys the catalyst via sintering.

Q: How do I safely dispose of the deactivated catalyst? A: NEVER throw it in the trash. It is pyrophoric (catches fire in air) even when "dead."

  • Quench in a beaker of water.

  • Slowly add dilute HCl to dissolve the Ni/Al (in a fume hood, H2 gas will evolve).

  • Dispose of the resulting metal salt solution according to local hazardous waste regulations.

References
  • Catalyst Regeneration Protocols

    • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts 2020 , 10, 229.[4]

  • Standard Preparation & Safety

    • Organic Syntheses, Coll.[2][5] Vol. 3, p.181 (1955).[2] (Standard W-2 Raney Nickel preparation and handling).[2]

  • Deactivation Mechanisms

    • Mechanisms of Catalyst Deactivation.[6] Applied Catalysis A: General 2001 , 212, 17-60. (Bartholomew, C.H.)[2]

  • Handling Pyrophoric Materials

    • Safe Handling of Raney Nickel.[3][7][8] (W.R. Grace / Evonik Technical Guides).

Sources

Removing residual solvent from 4-(3-ethylphenyl)pyrrolidin-2-one crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling 4-(3-ethylphenyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and pharmaceutical development professionals to address the critical final step in synthesis: the removal of residual solvents from the crystalline Active Pharmaceutical Ingredient (API). In drug development, ensuring the purity and stability of an API is paramount, and ineffective solvent removal can compromise product quality, safety, and regulatory compliance.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges. The methodologies described herein are grounded in established principles of physical chemistry and aligned with global regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a significant concern in pharmaceutical crystals?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[1][2] They are not completely removed by practical manufacturing techniques.[1][2] The primary concern is patient safety, as these solvents provide no therapeutic benefit and can be toxic.[1][2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3C guidelines, classify solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous (e.g., Benzene, Carbon Tetrachloride).[1][3]

  • Class 2: Solvents to be limited due to their inherent toxicity (e.g., Acetonitrile, Methanol, Dichloromethane).[3][4]

  • Class 3: Solvents with low toxic potential, which should be used where practical (e.g., Ethanol, Acetone, Ethyl Acetate).[3]

For any API, including this compound, it is a regulatory mandate to reduce residual solvents to levels at or below the acceptable limits defined by these guidelines.[4][5]

Q2: My crystals of this compound appear as a dry, free-flowing powder, but analytical tests (like GC) show high levels of residual solvent. Why is this?

A2: This is a common and deceptive issue. The macroscopic appearance of crystals can be misleading. High levels of residual solvent can persist for two primary reasons:

  • Solvent Occlusion: During the crystallization process, solvent molecules can become physically trapped within the crystal lattice as it forms. These entrapped molecules are not on the surface and therefore cannot be removed by simple surface evaporation.[6]

  • Solvate Formation: The solvent may form a stable crystalline structure with the API, known as a solvate.[7] In this case, the solvent is an integral part of the crystal structure and its removal requires enough energy to break this lattice, which is often more than simple drying can achieve. Desolvation may require specific temperature and pressure conditions.[7]

Therefore, even if the crystal surfaces are dry, a significant amount of solvent can remain within the bulk material.

Q3: What is the most direct method to remove a common Class 3 solvent like ethanol or ethyl acetate from my crystals?

A3: For Class 3 solvents, the most straightforward and widely used method is Vacuum Oven Drying . This technique is effective because it lowers the boiling point of the solvent, accelerating its evaporation at a temperature that will not degrade the API.[8][9] By reducing the ambient pressure, the energy required for solvent molecules to transition into the vapor phase is significantly decreased.[9] This allows for efficient drying at lower, safer temperatures, preserving the integrity of your this compound.[10]

Q4: Can I simply increase the drying temperature to remove a stubborn solvent more quickly?

A4: This is strongly discouraged without proper thermal characterization of your compound. While increasing temperature will increase the vapor pressure of the solvent, it introduces significant risks:

  • Thermal Degradation: Many APIs are heat-sensitive and can decompose at elevated temperatures, leading to impurities and loss of potency.[10][11]

  • Polymorphic Transition: Heating can induce a change in the crystal form (polymorphism) of your API. Different polymorphs can have drastically different physical properties, including solubility and bioavailability, which is a critical parameter in drug development.

  • Melting: If the drying temperature approaches the melting point of the API (especially if it's a low-melting solid or if melting point depression occurs due to impurities), the crystals can "oil out," turning into a liquid or amorphous gum that is very difficult to handle and purify further.[12][13]

Always determine the thermal stability of your this compound using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) before setting a drying temperature.

In-Depth Troubleshooting Guides

Problem: Persistent high levels of a Class 2 solvent (e.g., Methanol, Acetonitrile) are detected by Gas Chromatography (GC), despite standard vacuum drying.

This scenario suggests that the solvent is strongly bound within the crystal, either through occlusion or solvate formation. A more strategic approach is required.

Caption: Troubleshooting workflow for persistent residual solvents.

Protocol 1: Optimized Vacuum Drying

This protocol maximizes the efficiency of standard vacuum drying by carefully controlling temperature, pressure, and gas flow.

Causality: The driving force for solvent removal is the pressure differential between the solvent's vapor pressure at a given temperature and the pressure of the surrounding atmosphere. By maximizing this differential (high temperature, low vacuum), we accelerate drying.[9]

Step-by-Step Methodology:

  • Thermal Analysis: Determine the maximum safe operating temperature for this compound using TGA/DSC. The drying temperature should be at least 20-25 °C below the melting point or decomposition temperature.

  • Preparation: Spread the crystalline powder in a thin, even layer on a drying tray. A thicker bed depth will significantly increase drying time as solvent from lower layers has to diffuse through the top layers.

  • Loading: Place the tray in the vacuum oven.

  • Vacuum Application: Close the oven door and begin to apply vacuum. Aim for a pressure below 1 mmHg (133 Pa). A deep vacuum is crucial for lowering the solvent's boiling point effectively.[8]

  • Heating: Once the target vacuum is reached, begin heating the oven to the predetermined safe temperature. Applying heat after the vacuum prevents "bumping" of the powder.

  • Drying: Dry for 12-24 hours. The exact time will depend on the solvent, its concentration, and the batch size.

  • Vacuum Break & Purge (Optional but Recommended): Periodically (e.g., every 4-6 hours), break the vacuum with a slow bleed of dry nitrogen gas and then re-apply the vacuum. This "purging" helps to remove the solvent-saturated atmosphere from the oven chamber, further improving the evaporation rate.

  • Completion: Once the cycle is complete, cool the oven to room temperature before breaking the vacuum with nitrogen. This prevents the re-adsorption of atmospheric moisture onto your dry, active crystals.

  • Analysis: Submit a sample for GC analysis to confirm the residual solvent level is below the ICH limit.

Protocol 2: Solvent Displacement via Vacuum Hydration

This advanced technique is particularly effective for stubborn, entrapped solvents like alcohols. It works by introducing a more benign and easily removed molecule (water) to displace the trapped organic solvent from the crystal lattice.[6][14]

Causality: Water molecules are small and can often penetrate crystal lattices. When introduced under vacuum, water vapor can displace the entrapped organic solvent molecules, which are then removed by the vacuum system.[15] The adsorbed water can subsequently be removed by a final standard vacuum drying step.[6]

Step-by-Step Methodology:

  • Initial Drying: Perform a preliminary vacuum drying cycle (as in Protocol 1) to remove the bulk surface solvent.

  • Setup: Place the tray of partially dried crystals in the vacuum oven. In a separate, open container (like a crystallization dish), place a small amount of deionized water. Place this water container inside the vacuum oven as well, ensuring it will not spill.[6]

  • Vacuum Hydration: Close the oven and apply a moderate vacuum (e.g., 10-20 mmHg). Do not apply a deep vacuum initially, as this would simply boil the water away too quickly. The goal is to create a water-vapor-rich atmosphere.

  • Dwell Time: Maintain this state at a mild temperature (e.g., 25-40 °C) for 12-24 hours. During this time, the water vapor will displace the trapped organic solvent.[15]

  • Final Drying: Remove the water container from the oven.

  • Deep Vacuum: Apply a deep vacuum (<1 mmHg) and raise the temperature to the safe maximum determined previously to remove the now-adsorbed water and any remaining traces of the organic solvent.

  • Completion & Analysis: Cool the oven under vacuum, break with nitrogen, and submit a sample for GC analysis.

Data & Reference Tables

Table 1: ICH Q3C Solvent Classification and Permitted Daily Exposure (PDE)

ClassSolvent ExamplePDE (mg/day)Concentration Limit (ppm)Rationale
Class 1 BenzeneTo be avoidedTo be avoidedCarcinogenic / Environmental Hazard[3]
Class 2 Acetonitrile4.1410Toxic[1][2]
Methanol30.03000Toxic
Dichloromethane6.0600Toxic
Class 3 Ethanol50.05000Low Toxic Potential[3]
Acetone50.05000Low Toxic Potential
Ethyl Acetate50.05000Low Toxic Potential

Note: This is an abbreviated list. Refer to the full ICH Q3C(R8) guidelines for a comprehensive list.[1]

Table 2: Physical Properties of Common Crystallization Solvents

SolventBoiling Point (°C) at 1 atmVapor Pressure (mmHg at 20°C)Notes
Acetone56180Very volatile, easy to remove.
Acetonitrile8273Can be difficult to remove due to high boiling point and polarity.
Ethanol7844Common, relatively easy to remove. Can form solvates.
Ethyl Acetate7773Common, relatively easy to remove.
Methanol6598Volatile, but can be tenacious due to hydrogen bonding.
Dichloromethane40349Very volatile, but a Class 2 solvent with a low limit.
Heptane9835High boiling point, but non-polar nature aids removal.

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) , International Council for Harmonisation (ICH), [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline , European Medicines Agency (EMA), [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents , Therapeutic Goods Administration (TGA), [Link]

  • ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products , HWI group, [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R7) , International Council for Harmonisation (ICH), [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals, Google P
  • Pharmaceutical Vacuum Tray Dryer Applications And Benefits , YakeClimate, [Link]

  • Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview , SPC, [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs , PMC, [Link]

  • Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing , Guangdong Yuanyao Test Equipment Co.,Ltd., [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals, Google P
  • Recrystallization of Active Pharmaceutical Ingredients , SciSpace (citing Byrn et al., 1999), [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica, Google P
  • Troubleshooting Crystallization , Chemistry LibreTexts, [Link]

  • Troubleshooting Crystallization , Chemistry LibreTexts, [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 4-(3-ethylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic scaffolds, such as the privileged pyrrolidinone core, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR characterization of 4-(3-ethylphenyl)pyrrolidin-2-one, a compound of interest in medicinal chemistry. By presenting a detailed analysis of its expected spectral features, supported by comparative data from related structures, this document serves as a practical reference for the structural verification of this and similar molecules.

The Pyrrolidinone Scaffold: A Cornerstone in Medicinal Chemistry

The pyrrolidinone ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its prevalence underscores the importance of robust analytical methods for the characterization of its derivatives. NMR spectroscopy, by providing detailed information about the chemical environment of each atom, allows for the precise determination of molecular structure, stereochemistry, and purity.

Experimental Design for NMR Analysis

A successful NMR experiment hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol outlines a standard procedure for the analysis of this compound.

Step-by-Step Experimental Protocol
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.[3]

  • Data Acquisition :

    • ¹H NMR : Spectra should be acquired on a spectrometer operating at a proton frequency of 300 MHz or higher to ensure adequate signal dispersion.[4] Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[4]

    • ¹³C NMR : Spectra are recorded using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4] A greater number of scans and a longer relaxation delay are often necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5][6]

  • Data Processing :

    • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

    • The resulting spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on established chemical shift ranges for pyrrolidinone and substituted aromatic systems.[3][7][8][9]

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-1 (NH)6.0 - 7.5broad singlet1H
H-7, H-8, H-9, H-107.0 - 7.3multiplet4H
H-43.5 - 3.8multiplet1H
H-5a, H-5b3.3 - 3.6multiplet2H
H-112.6 - 2.8quartet2H
H-3a2.5 - 2.7dd1H
H-3b2.2 - 2.4dd1H
H-121.2 - 1.4triplet3H
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)175 - 178
C-6144 - 146
C-9138 - 140
C-7, C-8, C-10126 - 129
C-548 - 52
C-440 - 44
C-338 - 42
C-1128 - 32
C-1215 - 18

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

Technique Information Provided Comparison with NMR
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.MS confirms the molecular formula, which is complementary to the structural connectivity information provided by NMR.[4][10]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.IR can confirm the presence of the amide C=O and N-H groups, supporting the NMR assignments.[4]
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid.While providing the most definitive structure, it requires a suitable single crystal, which is not always obtainable. NMR provides the structure in solution, which can be more relevant to biological activity.

Visualizing the Workflow and Structure

To further clarify the process and the molecular structure, the following diagrams are provided.

G cluster_workflow NMR Data Acquisition and Analysis Workflow Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: A streamlined workflow for NMR analysis.

G

Caption: Structure of this compound. (Note: A visual representation of the chemical structure with atom numbering corresponding to the NMR assignments would be inserted here.)

Conclusion

The NMR characterization of this compound, as detailed in this guide, provides a comprehensive framework for its structural verification. By combining predicted ¹H and ¹³C NMR data with a robust experimental protocol and a comparative analysis with other techniques, researchers can confidently ascertain the identity and purity of this and related compounds. This analytical rigor is fundamental to advancing the development of new therapeutics based on the versatile pyrrolidinone scaffold.

References

  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
  • 2-Pyrrolidinone(616-45-5) 1H NMR spectrum - ChemicalBook.
  • 1 H-and 13 C-NMR chemical shift values of compound 4a.
  • 2-Pyrrolidinone(616-45-5) 13C NMR spectrum - ChemicalBook.
  • 3-Ethylphenyl(methyl) ether(10568-38-4) 1H NMR spectrum - ChemicalBook.
  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
  • A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography - RSC Publishing.
  • 1 H NMR spectrum of 3 | Download Scientific Diagram - ResearchG
  • Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. - ChemRxiv.
  • Chemical shifts.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Tables For Organic Structure Analysis.
  • a guide to 13c nmr chemical shift values - Compound Interest.
  • 1H- and 13C-NMR for - The Royal Society of Chemistry.
  • NMR Chemical Shift Values Table - Chemistry Steps.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)
  • Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure - PubMed.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. | Semantic Scholar.
  • NMR structural characterization of oligo-N-substituted glycine lead compounds
  • Synthesis and -characterization of new N-substituted 2-aminopyrrole deriv
  • Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones - PubMed.

Sources

Mass Spectrometry Fragmentation Patterns of 4-Arylpyrrolidin-2-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The Significance of 4-Arylpyrrolidin-2-ones and the Role of Mass Spectrometry

The 4-arylpyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of compounds with diverse biological activities, including anticonvulsant, anti-inflammatory, and nootropic effects. The precise structural characterization of these molecules and their metabolites is paramount for understanding their mechanism of action, pharmacokinetics, and for ensuring the quality and purity of synthesized candidates.

Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities from minimal sample amounts.[1] Unlike other spectroscopic methods like NMR, which often require substantial quantities of pure material, MS can be coupled with chromatographic techniques (GC-MS and LC-MS) to analyze complex mixtures and identify trace-level impurities or metabolites.[2][3] This guide provides a detailed examination of the characteristic fragmentation patterns of 4-arylpyrrolidin-2-ones under common ionization techniques, offering a comparative framework for researchers in the field.

Core Fragmentation Pathways: An Overview

The fragmentation of 4-arylpyrrolidin-2-ones is dictated by the interplay between the stable aromatic ring, the lactam (cyclic amide) functionality, and the saturated pyrrolidine ring. The ionization method employed—typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS—profoundly influences the resulting mass spectrum. EI is a high-energy, "hard" ionization technique that induces extensive fragmentation, while ESI is a "soft" ionization method that typically yields protonated molecules with fragmentation induced via collision-induced dissociation (CID) in tandem MS (MS/MS).[4][5]

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy (typically 70 eV) imparted to the molecule results in the formation of a radical cation (M+•) that is energetically unstable and prone to extensive fragmentation.[4][6] The fragmentation pathways are driven by the formation of stable neutral losses and charged fragments. For a generic 4-arylpyrrolidin-2-one, the key fragmentation events are initiated by cleavages alpha to the carbonyl group, the nitrogen atom, and within the pyrrolidine ring.

A fundamental fragmentation pathway for amides involves the cleavage of the N-CO bond.[7] For cyclic amides like pyrrolidinones, this often involves ring-opening reactions. The presence of the aryl group provides a site for charge stabilization, influencing which fragments are most abundant.

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage and Ring Opening: The initial radical cation can undergo cleavage at bonds adjacent to the carbonyl group or the nitrogen atom. A common pathway for amides is the cleavage of the R-CO bond to form a stable acylium ion.[7]

  • Loss of CO: Following ring opening, the expulsion of a neutral carbon monoxide (CO) molecule is a common fragmentation route for cyclic carbonyl compounds.[8]

  • Retro-Diels-Alder (RDA) type Cleavage: Cyclic systems can undergo RDA reactions, leading to the fragmentation of the pyrrolidine ring into smaller, stable neutral molecules and charged fragments.

  • Benzylic Cleavage: The bond between the aryl ring and the pyrrolidinone ring is a potential cleavage site, leading to the formation of a stable benzylic cation or a pyrrolidinone-containing fragment. The tropylium ion (m/z 91) is a common and stable fragment when a benzyl group is present.[9]

  • Formation of Immonium Ions: Cleavage of the pyrrolidine ring often results in the formation of stable immonium ions, which are characteristic of N-containing heterocycles.[2][10]

Diagram: Proposed EI Fragmentation Pathways

Below is a conceptual workflow illustrating the major fragmentation routes for a representative 4-phenylpyrrolidin-2-one molecule under Electron Ionization.

EI_Fragmentation cluster_main EI Fragmentation of 4-Phenylpyrrolidin-2-one cluster_path1 Pathway A: Ring Cleavages cluster_path2 Pathway B: Aryl Group Fragmentation M Molecular Ion (M+•) m/z 161 F1 [M - CO]+• m/z 133 M->F1 - CO F2 [M - C2H4]+• m/z 133 M->F2 - C2H4 (ethylene) F4 Benzylic Fragment [C7H7]+ m/z 91 (Tropylium) M->F4 Rearrangement & Cleavage F5 [M - C6H5]+ m/z 84 M->F5 - C6H5• F3 Phenyl Cation [C6H5]+ m/z 77 F1->F3 - C2H2N ESI_Workflow cluster_workflow LC-ESI-MS/MS Analysis Workflow cluster_LC Step 1: Separation cluster_MS1 Step 2: Ionization & Selection cluster_MS2 Step 3: Fragmentation & Detection LC HPLC Separation (Analyte in Solution) ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Detect [M+H]+) ESI->MS1 ISO Precursor Ion Isolation (Select [M+H]+) MS1->ISO CID Collision-Induced Dissociation (CID) ISO->CID MS2 MS2 Analysis (Detect Fragment Ions) CID->MS2

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-(3-ethylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile and Regulatory Framework

The disposal protocol for any chemical begins with a thorough understanding of its potential hazards and the governing regulations. Lacking specific data for 4-(3-ethylphenyl)pyrrolidin-2-one, we infer its hazard profile from structurally related pyrrolidinone derivatives. Derivatives of 2-pyrrolidinone are known to cause skin and eye irritation.[1][2] Furthermore, some have been associated with reproductive toxicity.[3][4] Upon combustion, nitrogen-containing organic compounds may release toxic fumes of nitrogen oxides.[4][5]

Therefore, this compound must be managed as hazardous waste . Its disposal is governed by the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such chemicals in regular trash or down the sewer system.[6] All waste must be collected, properly labeled, and managed by a licensed hazardous waste disposal company.[7][8]

Table 1: Summary of Inferred Hazards and Safety Precautions
Hazard CategoryInferred Risk & RationaleRecommended Precautions
Acute Toxicity Harmful if swallowed, based on analogs like 2-pyrrolidinone.[1]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin/Eye Irritation Expected to be an irritant to skin and cause serious eye irritation, a common trait of pyrrolidinone derivatives.[2][3]Wear chemical-resistant gloves (e.g., nitrile) and safety glasses with side shields or goggles.[7]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory irritation.Handle in a well-ventilated area or a chemical fume hood.[9]
Hazardous Decomposition When heated to decomposition, may emit toxic nitrogen oxides (NOx).[5]Store away from heat and open flames. Use appropriate fire extinguishing media (dry chemical, CO2, or alcohol-resistant foam).[10][11]
Environmental Hazard Some related compounds are harmful to aquatic life.[12]Do not allow the product to enter drains or waterways.[12]

Core Disposal Workflow: From Benchtop to Pickup

The following protocols provide a self-validating system for the safe handling and disposal of this compound waste. Adherence to these steps ensures regulatory compliance and protects both laboratory personnel and the environment.

Experimental Protocol 1: Waste Segregation and Collection

The fundamental principle of chemical waste management is proper segregation to prevent dangerous reactions.[13]

A. Solid Waste (Contaminated consumables, residual powder)

  • Designate a Container: Use a dedicated, wide-mouth container made of a compatible material such as high-density polyethylene (HDPE).[7] The container must be in good condition, free from damage, and possess a secure, leak-proof screw cap.[13]

  • Collect Waste: Place all solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated gloves, directly into this container.[7]

  • Label Immediately: Affix a "Hazardous Waste" label to the container.[13] The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • The date of accumulation start.

    • The generating lab's building and room number.[13]

  • Maintain Closure: Keep the container tightly closed at all times, except when adding waste.[14]

B. Liquid Waste (Solutions containing the compound)

  • Designate a Container: Use a dedicated, sealable container, preferably the original reagent bottle or one made of a compatible material.[14] Ensure the container has at least one inch of headroom to allow for expansion.[13]

  • Segregate Solvents: Do not mix this waste stream with other solvents unless compatibility has been confirmed. Specifically, keep it separate from incompatible materials like strong oxidizing agents, acids, and bases.[3][13]

  • Label Immediately: Apply a "Hazardous Waste" label with the same information as for solid waste, but additionally specify the solvent system and the approximate concentration of the compound.[7]

  • Utilize Secondary Containment: Store the liquid waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[14]

Diagram 1: Waste Management Decision Workflow

G Fig. 1: Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Storage & Handling cluster_2 Final Disposal Generate Waste Generated (Solid or Liquid) IsSolid Solid Waste? Generate->IsSolid SolidWaste Collect in Labeled Solid Waste Container IsSolid->SolidWaste Yes LiquidWaste Collect in Labeled Liquid Waste Container IsSolid->LiquidWaste No Store Store in Designated Satellite Accumulation Area (SAA) SolidWaste->Store LiquidWaste->Store Inspect Weekly Inspections (Leaks, Label Integrity) Store->Inspect Full Container Full? Inspect->Full Full->Store No Pickup Arrange Pickup by Licensed Hazardous Waste Handler Full->Pickup Yes

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.